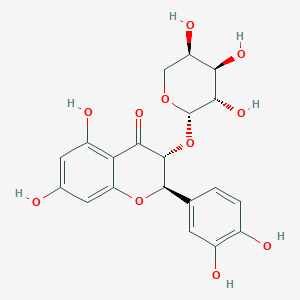

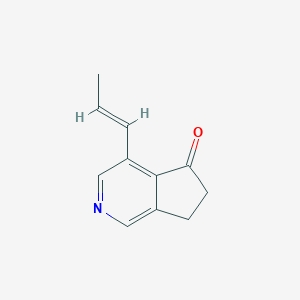

(+)-taxifolin 3-O-beta-D-arabinopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

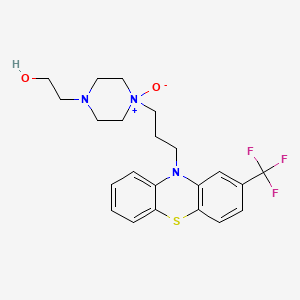

(+)-taxifolin 3-O-beta-D-arabinopyranoside is a flavanone glycoside that is (+)-taxifolin substituted by a beta-D-arabinopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-arabinopyranoside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a beta-D-arabinopyranose and a (+)-taxifolin.

Wissenschaftliche Forschungsanwendungen

Biological Activities and Molecular Mechanisms

(+)-Taxifolin 3-O-beta-D-arabinopyranoside, commonly known as taxifolin or dihydroquercetin, is a flavonoid found in onions, milk thistle, French maritime pine bark, and Douglas fir bark. It is recognized for its health-promoting effects, particularly its anti-inflammatory, anti-tumor, antimicrobial, antioxidant, cardiovascular, and hepatoprotective activities. The anti-cancer properties of taxifolin have been notably pronounced, demonstrated through various in vitro and in vivo models. Although promising, further research into the pharmacokinetics, molecular mechanisms, and safety profile is suggested for its development as a drug for human use (Sunil & Xu, 2019).

Pharmacological Characteristics and Anti-Cancer Potential

Taxifolin's wide range of health benefits has made it an intriguing compound for researchers, especially its potential as an anti-cancer agent. As a powerful antioxidant, taxifolin has displayed significant inhibitory activity against inflammation, malignancies, microbial infections, oxidative stress, cardiovascular diseases, and liver diseases. Its anti-cancer activity is particularly remarkable, showing little or no side effects on normal healthy cells. However, further investigations on its pharmacokinetic profile, detailed molecular mechanisms, and safety criteria are essential for its potential development into a therapeutic agent for humans (Das et al., 2021).

Non-Taxifolin Derived Flavonolignans

Although taxifolin is widely studied, there's a growing interest in "non-taxifolin" derived flavonolignans. These compounds, derived from other flavonoids like apigenin, luteolin, and naringenin, have demonstrated significant biological activities, often stronger than taxifolin-derived flavonolignans like silybin. These activities include anti-hepatotoxic, antioxidant, anti-inflammatory, anti-proliferative, anti-cancer, and vasorelaxing effects. The detailed study of these non-taxifolin derived flavonolignans could provide new insights into biomimetic synthesis, leading to compounds with greater activity and identifying new lead structures for biomedical research (Chambers et al., 2015).

Eigenschaften

Molekularformel |

C20H20O11 |

|---|---|

Molekulargewicht |

436.4 g/mol |

IUPAC-Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15-,17+,18-,19+,20+/m1/s1 |

InChI-Schlüssel |

UKSPRKDZNYSFRL-DLFMYMFESA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

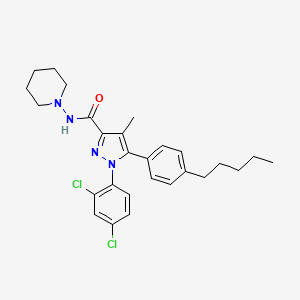

![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)

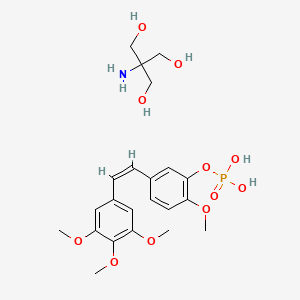

![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)

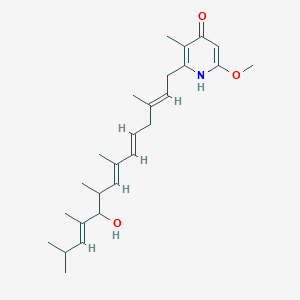

![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)

![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)